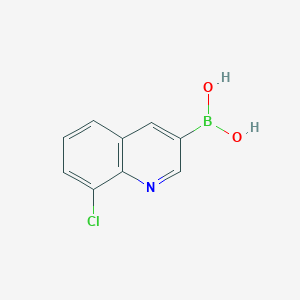

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate (MFMIC) is a synthetic compound with potential applications in a variety of scientific research fields. It is an indole-2-carboxylate derivative that has been studied for its biochemical and physiological effects in the laboratory setting.

Aplicaciones Científicas De Investigación

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. For example, it has been studied for its potential as an anti-inflammatory agent, an anti-obesity agent, and an anti-cancer agent. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.

Mecanismo De Acción

The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It is also believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-obesity, and anti-cancer effects in laboratory studies. It has also been found to have neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, it has been found to have antidepressant effects, as it has been shown to increase serotonin levels in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate in laboratory experiments include its relatively low cost, its low toxicity, and its solubility in a variety of solvents. The limitations of using methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate in laboratory experiments include its low stability, its low solubility in water, and its limited availability.

Direcciones Futuras

The potential future directions for research on methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate and its derivatives, as well as on the development of new methods for its purification and isolation. Finally, further research could be conducted on the potential therapeutic uses of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate, such as its use in the treatment of cancer, obesity, and neurological disorders.

Métodos De Síntesis

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxy-6-fluorobenzaldehyde with ethylenediamine in the presence of a catalytic amount of piperidine. This reaction yields a mixture of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate and its diastereomer, which can be separated by column chromatography.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves the introduction of a fluoro group and a methoxy group onto an indole ring, followed by esterification with methyl carboxylate.", "Starting Materials": [ "Indole", "6-fluoroindole", "4-methoxyaniline", "Methyl chloroformate", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Nitration of indole with nitric acid and sulfuric acid to form 5-nitroindole.", "2. Reduction of 5-nitroindole with tin and hydrochloric acid to form 5-aminoindole.", "3. Diazotization of 5-aminoindole with sodium nitrite and hydrochloric acid to form 5-diazoindole.", "4. Reaction of 5-diazoindole with 4-methoxyaniline in the presence of copper powder and acetic acid to form 6-fluoro-4-methoxy-1H-indole.", "5. Esterification of 6-fluoro-4-methoxy-1H-indole with methyl chloroformate and triethylamine in dichloromethane to form methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate.", "6. Neutralization of the reaction mixture with sodium bicarbonate, followed by extraction with dichloromethane.", "7. Drying of the organic layer with sodium sulfate, filtration, and evaporation of the solvent to obtain the final product." ] } | |

Número CAS |

1228945-78-5 |

Fórmula molecular |

C11H10FNO3 |

Peso molecular |

223.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.